Superior I1 Binding Affinity
The target compound demonstrates a Ki of 2.30 nM for the I1 imidazoline binding site in rat PC12 cells [1]. In comparison, the clinically used antihypertensive clonidine exhibits a Ki range of 4–8 nM [2], while the selective I1 ligand S23515 has a reported Ki of 6.4 nM . The mixed I1/α2 agonist moxonidine shows significantly lower affinity with a Ki of 56 nM [3]. This places 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine as one of the highest affinity I1 ligands reported to date.
| Evidence Dimension | I1 Imidazoline Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Clonidine: 4–8 nM; S23515: 6.4 nM; Moxonidine: 56 nM |
| Quantified Difference | 1.7-fold to 24-fold lower Ki (higher affinity) than comparators |
| Conditions | Displacement of radioligand from I1 imidazoline binding site in rat PC12 cells (target); radioligand binding assays (comparators) |
Why This Matters
Higher binding affinity translates to greater experimental sensitivity and potency, allowing for lower compound usage and potentially reducing off-target effects in functional assays.
- [1] BindingDB. BDBM50421578. Ki for I1 imidazoline binding site in rat PC12 cells. View Source
- [2] Cenmed. Clonidine (hydrochloride) product page. Ki for I1 receptor = 4-8 nM. View Source
- [3] Cayman Chemical (via Neta Scientific). Moxonidine product page. Ki for I1 receptor = 56 nM. View Source
